Cas no 938184-26-0 (2-(2-Methoxyethyl)-1,3-dithiane)

2-(2-Methoxyethyl)-1,3-dithiane 化学的及び物理的性質
名前と識別子
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- 2-(2-methoxyethyl)-1,3-dithiane
- 2-(2-Methoxyethyl)-1,3-dithiane
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- インチ: 1S/C7H14OS2/c1-8-4-3-7-9-5-2-6-10-7/h7H,2-6H2,1H3
- InChIKey: GQRVNLYPDDGITK-UHFFFAOYSA-N
- ほほえんだ: S1CCCSC1CCOC
計算された属性
- せいみつぶんしりょう: 178.04860741g/mol
- どういたいしつりょう: 178.04860741g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 81.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.8
- 疎水性パラメータ計算基準値(XlogP): 2
2-(2-Methoxyethyl)-1,3-dithiane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M139418-100mg |
2-(2-methoxyethyl)-1,3-dithiane |
938184-26-0 | 100mg |
$ 295.00 | 2022-06-04 | ||
Enamine | EN300-188545-2.5g |
2-(2-methoxyethyl)-1,3-dithiane |
938184-26-0 | 95% | 2.5g |
$1539.0 | 2023-09-18 | |
Enamine | EN300-188545-0.5g |
2-(2-methoxyethyl)-1,3-dithiane |
938184-26-0 | 95% | 0.5g |
$613.0 | 2023-09-18 | |
1PlusChem | 1P01BGBV-2.5g |
2-(2-methoxyethyl)-1,3-dithiane |
938184-26-0 | 95% | 2.5g |
$1745.00 | 2025-03-19 | |
A2B Chem LLC | AW13195-100mg |
2-(2-Methoxyethyl)-1,3-dithiane |
938184-26-0 | 95% | 100mg |
$322.00 | 2024-07-18 | |
1PlusChem | 1P01BGBV-500mg |
2-(2-methoxyethyl)-1,3-dithiane |
938184-26-0 | 95% | 500mg |
$717.00 | 2025-03-19 | |
A2B Chem LLC | AW13195-10g |
2-(2-Methoxyethyl)-1,3-dithiane |
938184-26-0 | 95% | 10g |
$3589.00 | 2024-07-18 | |
Aaron | AR01BGK7-10g |
2-(2-methoxyethyl)-1,3-dithiane |
938184-26-0 | 95% | 10g |
$4667.00 | 2024-07-18 | |
A2B Chem LLC | AW13195-50mg |
2-(2-Methoxyethyl)-1,3-dithiane |
938184-26-0 | 95% | 50mg |
$227.00 | 2024-07-18 | |
1PlusChem | 1P01BGBV-100mg |
2-(2-methoxyethyl)-1,3-dithiane |
938184-26-0 | 95% | 100mg |
$338.00 | 2025-03-19 |
2-(2-Methoxyethyl)-1,3-dithiane 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
8. Book reviews
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
2-(2-Methoxyethyl)-1,3-dithianeに関する追加情報
Comprehensive Guide to 2-(2-Methoxyethyl)-1,3-dithiane (CAS No. 938184-26-0): Properties, Applications, and Market Insights
2-(2-Methoxyethyl)-1,3-dithiane (CAS No. 938184-26-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This sulfur-containing heterocycle is particularly valued in pharmaceutical research, agrochemical development, and material science. With the growing demand for sulfur-based building blocks in drug discovery, this compound has become a subject of intense research and commercial interest.
The molecular structure of 2-(2-Methoxyethyl)-1,3-dithiane features a 1,3-dithiane ring system substituted with a 2-methoxyethyl group at the 2-position. This configuration provides exceptional stability while maintaining reactivity for further chemical transformations. Researchers frequently employ this compound as a protected aldehyde equivalent in organic synthesis, particularly in the preparation of complex molecules where controlled reactivity is essential.
Recent advancements in green chemistry have highlighted the importance of 2-(2-Methoxyethyl)-1,3-dithiane as a more environmentally friendly alternative to traditional protecting groups. Its ability to withstand various reaction conditions while being readily removable under mild conditions makes it particularly attractive for sustainable synthesis approaches. This aligns perfectly with current industry trends toward eco-friendly chemical processes and atom-efficient transformations.
In pharmaceutical applications, 2-(2-Methoxyethyl)-1,3-dithiane serves as a crucial intermediate in the synthesis of various therapeutic agents. Its unique properties enable the construction of complex molecular architectures found in potential drug candidates targeting neurological disorders and metabolic diseases. The compound's stability under physiological conditions makes it particularly valuable for prodrug development and targeted drug delivery systems.
The agrochemical industry has also recognized the potential of 2-(2-Methoxyethyl)-1,3-dithiane in developing novel crop protection agents. Its sulfur-containing structure contributes to the biological activity of certain pesticides and herbicides, while the methoxyethyl group enhances solubility and bioavailability. This dual functionality positions the compound as a valuable building block for next-generation agrochemicals with improved environmental profiles.
Material scientists have explored applications of 2-(2-Methoxyethyl)-1,3-dithiane in polymer chemistry and surface modification. The compound's ability to form stable complexes with various metals has led to its use in coordination polymers and metal-organic frameworks (MOFs). These materials find applications in gas storage, catalysis, and sensing technologies that are currently at the forefront of materials research.
From a commercial perspective, the market for 2-(2-Methoxyethyl)-1,3-dithiane has shown steady growth, driven by increasing demand from pharmaceutical and agrochemical sectors. Manufacturers have responded by developing more efficient synthetic routes to improve yield and purity while reducing production costs. Recent market analyses suggest that the compound's versatility will continue to drive demand, particularly in regions with strong fine chemical and specialty chemical industries.
Quality control standards for 2-(2-Methoxyethyl)-1,3-dithiane have become increasingly stringent, with most suppliers now offering the compound at purities exceeding 98%. Advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify identity and purity, ensuring consistent performance in research and industrial applications.
Storage and handling recommendations for 2-(2-Methoxyethyl)-1,3-dithiane typically suggest protection from moisture and oxidation. While the compound demonstrates good stability under normal conditions, proper storage in airtight containers under inert atmosphere can significantly extend shelf life. These handling protocols align with general best practices for organosulfur compounds and contribute to maintaining product quality.
Future research directions for 2-(2-Methoxyethyl)-1,3-dithiane include exploration of its catalytic properties and potential applications in energy storage systems. The compound's unique electronic characteristics make it a candidate for investigation in organic electronics and photovoltaic materials, areas that are receiving substantial research funding worldwide.
For researchers considering 2-(2-Methoxyethyl)-1,3-dithiane for their projects, several synthetic protocols have been published detailing its preparation and subsequent transformations. The compound's reactivity has been well-documented in peer-reviewed literature, providing a solid foundation for its use in various chemical applications. Recent publications have particularly focused on its role in asymmetric synthesis and chiral auxiliary applications.
Environmental considerations surrounding 2-(2-Methoxyethyl)-1,3-dithiane have been addressed through various biodegradability and toxicity studies. While the compound demonstrates favorable environmental profiles compared to many traditional reagents, proper disposal methods should always be followed in accordance with local regulations. This responsible approach aligns with the chemical industry's commitment to sustainable practices and environmental stewardship.
In conclusion, 2-(2-Methoxyethyl)-1,3-dithiane (CAS No. 938184-26-0) represents a versatile and valuable compound with wide-ranging applications across multiple scientific disciplines. Its unique combination of stability and reactivity, coupled with growing interest in sulfur-containing compounds, positions it as an important tool for researchers and industrial chemists alike. As synthetic methodologies continue to advance and new applications are discovered, the significance of this compound is likely to increase in coming years.
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